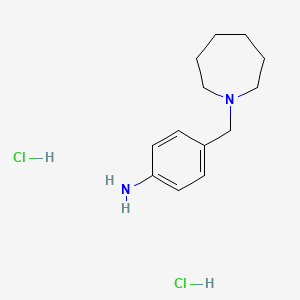
4-(Azepan-1-ylmethyl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Tetrahydrobenz[b]azepin-4-ones
4-(Azepan-1-ylmethyl)aniline dihydrochloride has been involved in the synthesis of tetrahydrobenz[b]azepin-4-ones. This process, depending on the specific tertiary aniline substrates, may require gold catalysts or no catalyst at all. The aniline nitrogen in these reactions plays a crucial role by relaying oxygen from m-CPBA to a tethered C-C triple bond, which is inert under the mild reaction conditions (Cui et al., 2009).
2. Corrosion Inhibition
Aniline derivatives, closely related to 4-(Azepan-1-ylmethyl)aniline dihydrochloride, have been studied for their corrosion inhibitive properties. For instance, specific Schiff base compounds synthesized from aniline have shown significant inhibition efficiency in protecting metals like mild steel and copper from corrosion in acidic environments. These compounds adhere to metal surfaces following Langmuir's isotherm, and their effectiveness increases with concentration (Daoud et al., 2014; Issaadi et al., 2014).
3. Organic Material Development
Anilines, including 4-(Azepan-1-ylmethyl)aniline dihydrochloride, play a significant role in developing organic materials with mesogenic properties. They are components in the synthesis of Schiff bases, perylene bisimide assemblies, and various organic compounds with potential applications in electronics and materials science (Morar et al., 2018).
4. Organic Synthesis Processes
This compound has been a key intermediate in synthesizing specific pharmaceutical agents, such as TAK-779, a CCR5 antagonist. Its synthesis involves processes like reductive alkylation and N-alkylation, demonstrating its versatility in organic synthesis (Hashimoto et al., 2002).
5. Novel Polymer Synthesis
Aniline derivatives are integral in synthesizing novel polymers and polymer composites with potential applications in solar cells and other electronic devices. These syntheses often involve electrochemical methods and are characterized by techniques like scanning electron microscopy and cyclic voltammetry (Shahhosseini et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(azepan-1-ylmethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15;;/h5-8H,1-4,9-11,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSAGAWEHZITGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)aniline dihydrochloride | |
CAS RN |
1193387-16-4 |
Source


|
| Record name | 4-(azepan-1-ylmethyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


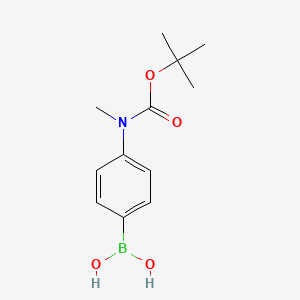




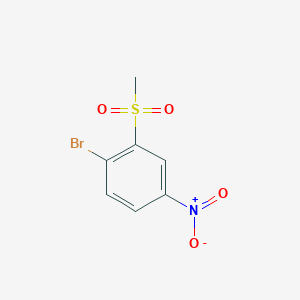
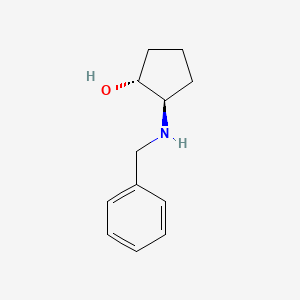
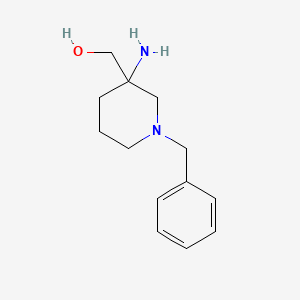



![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
